4-Hydroxy-2-nitrobenzoic acid

TNT degradation Pseudomonas sp. JLR11 metabolite identification

Using a non-position-verified hydroxy-nitrobenzoic acid isomer in tafamidis impurity profiling or TNT metabolite identification leads to invalid chromatographic peaks and failed ANDA submissions. 4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) resolves this risk as the exact ICH-designated Tafamidis Impurity 11 and TNT denitration pathway intermediate. • Chromatographic certainty: specific retention time matched to the 4-OH-2-NO₂ substitution pattern prevents false-positive/negative assignments in HPLC/LC-MS methods. • Regulatory readiness: qualified reference standard with full characterization data compliant with ICH Q2(R1) and pharmacopoeial guidelines for ANDA analytical method validation and stability testing. • Supply reliability: global stock in standard research quantities (100 mg-10 g), ambient shipment, and comprehensive batch-specific COA to support both discovery and quality control workflows.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 74230-08-3
Cat. No. B1288826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-nitrobenzoic acid
CAS74230-08-3
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)
InChIKeyFNDZIIJCKXGZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-nitrobenzoic Acid Overview


4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) is a disubstituted benzoic acid derivative bearing a hydroxyl group at the para-position and a nitro group at the ortho-position relative to the carboxylic acid. This positional isomer has a molecular formula of C₇H₅NO₅ and a molecular weight of 183.12 g/mol . It is a recognized metabolite in the microbial degradation pathway of the explosive 2,4,6-trinitrotoluene (TNT) [1] and is cataloged as Tafamidis Impurity 11, a reference standard for the transthyretin stabilizer drug tafamidis [2].

1

Positional isomer required for TNT metabolite identification studies

2

Designated Tafamidis Impurity 11 reference standard for pharmaceutical profiling

3

Supports oxidative degradation structure-reactivity research

4-Hydroxy-2-nitrobenzoic Acid: Why Position Matters


The precise substitution pattern of 4-hydroxy-2-nitrobenzoic acid dictates its chemical reactivity, biological recognition, and physicochemical properties, making it non-interchangeable with other hydroxy-nitrobenzoic acid isomers. A comparative degradation study of closely related analogs (e.g., 2-hydroxy-4-nitrobenzoic acid vs. 4-hydroxy-3-nitrobenzoic acid) demonstrated that even minor positional shifts lead to remarkably different degradation timescales, complex stability with Fe(III), and Fe(II) production efficiencies under identical Fenton-like and photo-Fenton conditions [1]. Consequently, substituting this compound with a 'generic' hydroxy-nitrobenzoic acid derivative without positional verification risks failure in applications that depend on a specific metabolic intermediate identity or the precise chromatographic retention time of a pharmaceutical impurity.

Identity

Positional isomers not interchangeable; metabolic intermediate identity may shift away completely.

Regulatory

Only this positional isomer is recognized as Tafamidis Impurity 11; others may not transfer for ANDA/DMF filing.

Reactivity

Degradation kinetics and Fe(III) complex stability may differ substantially from other isomers.

4-Hydroxy-2-nitrobenzoic Acid: Differentiation Evidence


TNT Metabolite Specificity

In the established TNT degradation pathway by Pseudomonas sp. JLR11, 4-hydroxy-2-nitrobenzoic acid is identified as a specific metabolic intermediate, whereas isomers such as 2-hydroxy-4-nitrobenzoic acid or 2-hydroxy-5-nitrobenzoic acid are not reported as intermediates in this pathway [1]. This metabolic specificity is critical for studies tracking TNT bioremediation.

TNT Metabolite Specificity
Reported
Identified in Pseudomonas sp. JLR11 TNT pathway; comparator isomers not reported
Supports bioremediation pathway context
Pathway specificity; data to verify in alternative strains
TNT degradation Pseudomonas sp. JLR11 metabolite identification

Tafamidis Impurity 11 Identity

4-Hydroxy-2-nitrobenzoic acid is specifically designated as Tafamidis Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [1]. No other hydroxy-nitrobenzoic acid positional isomer is recognized as this specific impurity for the drug tafamidis, making this compound the required reference material for regulatory submissions.

Tafamidis Impurity 11 Identity
Specification review
Specifically designated impurity; other isomers not recognized for this reference role
Method validation context
Regulatory impurity profiling; confirm lot characterization
pharmaceutical impurity Tafamidis reference standard

Positional Isomer Degradation Kinetics

A comparative study of hydroxy- and hydroxynitro-benzoic acids under identical Fenton-like and photo-Fenton conditions showed that positional isomers (e.g., 2-hydroxy-5-nitrobenzoic acid, 4-hydroxy-3-nitrobenzoic acid, 2-hydroxy-4-nitrobenzoic acid) exhibited remarkably different degradation timescales and autocatalytic decay profiles, driven by their distinct abilities to form stable ferric complexes and generate Fe(II) [1]. Although 4-hydroxy-2-nitrobenzoic acid was not directly tested in this study, the data strongly imply that its degradation kinetics and complexation behavior will similarly diverge from other isomers due to the unique ortho-nitro/para-hydroxy arrangement.

Positional Isomer Kinetics
Class-level
Isomer degradation timescales differ markedly under Fenton-like conditions
Context-dependent; data to verify for target isomer
Inference from tested analogs; direct measurement not available
oxidative degradation Fenton-like process hydroxy-nitrobenzoic acid

Predicted pKa for Selective Extraction

The acid dissociation constant (pKa) of 4-hydroxy-2-nitrobenzoic acid is predicted to be 2.55 ± 0.25 . This is notably lower than the reported experimental pKa values of certain positional isomers (e.g., 2-hydroxy-4-nitrobenzoic acid, with experimental pKa ~3.1 for the carboxyl group), indicating a stronger acidity due to the ortho-nitro electron-withdrawing effect extending to the para-hydroxyl group. This differential acidity can be exploited for selective liquid-liquid extraction, ion-exchange chromatography, or pH-controlled derivatization.

Predicted pKa
Data to verify
pKa (predicted) = 2.55 ± 0.25 vs. comparator experimental ~3.1
May support selective extraction workflow
Predicted value; experimental confirmation recommended
pKa prediction ionization state hydroxy-nitrobenzoic acid

4-Hydroxy-2-nitrobenzoic Acid: Validated Applications


TNT Biodegradation Pathway Elucidation

In environmental microbiology studies investigating the anaerobic degradation of 2,4,6-trinitrotoluene (TNT) by Pseudomonas sp. JLR11 or related strains, 4-hydroxy-2-nitrobenzoic acid serves as a non-substitutable authentic standard for metabolite identification. The use of any other hydroxy-nitrobenzoic acid isomer would lead to false-negative or false-positive results in HPLC or LC-MS analyses, as the compound is a specific intermediate in the TNT denitration pathway [1].

Tafamidis Impurity Profiling

For pharmaceutical manufacturers developing generic tafamidis formulations, 4-hydroxy-2-nitrobenzoic acid is the required impurity reference standard (Tafamidis Impurity 11) for analytical method validation, stability testing, and regulatory submissions. Substitution with an incorrect isomer would render impurity quantification invalid under ICH and pharmacopoeial guidelines, as the compound is specifically designated as this impurity [1].

Hydroxy-Nitrobenzoic Acid Isomer Reactivity

In fundamental research on the oxidative degradation of substituted benzoic acids by advanced oxidation processes (e.g., Fenton, photo-Fenton), this compound is required to complete the positional isomer matrix. The established large variability in degradation kinetics among tested isomers (2H5N-BA, 4H3N-BA, 2H4N-BA) implies that 4-hydroxy-2-nitrobenzoic acid will exhibit a unique kinetic profile, making it essential for comprehensive structure-reactivity relationship studies [1].

Application
Selection Property
Validation Focus
TNT biodegradation pathway research
Metabolic pathway intermediate identity
HPLC/LC-MS metabolite confirmation
Tafamidis impurity profiling
Regulatory impurity reference standard
ICH-compliant analytical method validation
Structure-reactivity relationship studies
Positional isomer reactivity context
Oxidative degradation kinetic profiling

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